![molecular formula C8H11F3N2O3 B2653331 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate CAS No. 2230803-47-9](/img/structure/B2653331.png)
2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate is a chemical compound . It is a derivative of 2,5-Diazaspiro[3.4]octan-6-one .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Aplicaciones Científicas De Investigación
Formation and Reactions of Fluorinated Compounds
The study by Kovtonyuk et al. (2005) explores the reactions of polyfluorinated cyclohexa-dienones with diazomethane, leading to the formation of fluorinated 1-oxaspiro compounds. These compounds, upon further reaction with isocyanates, produce fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing a pathway for synthesizing complex fluorinated structures potentially useful in material science and pharmaceuticals (Kovtonyuk et al., 2005).
Photoaffinity Labeling
Chowdhry, Vaughan, and Westheimer (1976) synthesized 2-Diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene. This compound, due to its acid stability and photolysis behavior, is identified as a promising candidate for photoaffinity labeling in biochemical research, demonstrating an application in studying enzyme mechanisms and interactions (Chowdhry, Vaughan, & Westheimer, 1976).
Synthetic Studies Toward Diazaspiroketal Frameworks
Research by Goubert et al. (2007) investigates synthetic approaches toward 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, revealing pathways to access complex bicyclic structures such as 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one frameworks. These findings contribute to the development of novel organic compounds with potential applications in chemical synthesis and drug development (Goubert et al., 2007).
Cycloaddition Reactions
Chiaroni et al. (2000) explored the [3+2] cycloaddition of methylenelactams with nitrones, producing 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for creating spirocyclic structures, which are valuable in the development of pharmaceuticals and materials due to their complex and rigid frameworks (Chiaroni et al., 2000).
Novel Diazaspiro[3.4]octane Series for Malaria Research
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite, Plasmodium falciparum. This discovery highlights the potential of spirocyclic compounds in developing new antimalarial drugs and understanding the parasite's biology (Le Manach et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZMAUVYJOLHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
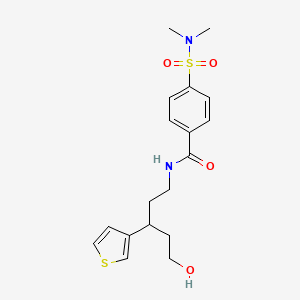
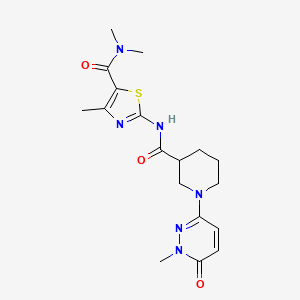


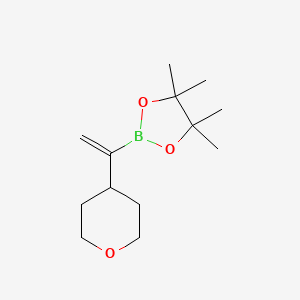
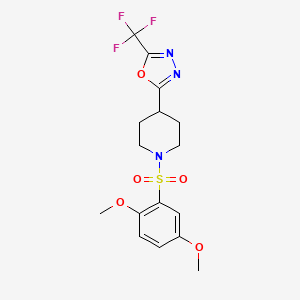

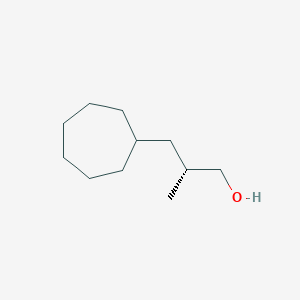

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)
![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)
